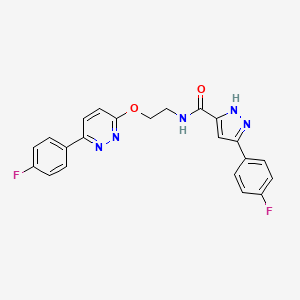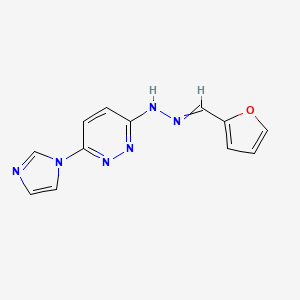![molecular formula C14H19N5O2S B14097234 1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B14097234.png)
1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(7-Oxo-6,7-dihydro-thiazolo[4,5-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid propylamide is a complex organic compound that belongs to the class of thiazolo[4,5-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Oxo-6,7-dihydro-thiazolo[4,5-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid propylamide typically involves multi-step reactions. One common approach includes the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with specific hydrazinecarbothioamide derivatives in ethanol and triethylamine can yield thiazolo[4,5-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor reaction conditions and product specifications.
化学反应分析
Types of Reactions
1-(7-Oxo-6,7-dihydro-thiazolo[4,5-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid propylamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce more saturated compounds.
科学研究应用
1-(7-Oxo-6,7-dihydro-thiazolo[4,5-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid propylamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of topoisomerase I, an enzyme involved in DNA replication, thereby exerting its anticancer effects . The compound’s structure allows it to bind to the active site of the enzyme, preventing its normal function and leading to cell death.
相似化合物的比较
Similar Compounds
Thiazolo[4,5-d]pyrimidine Derivatives: These include compounds with similar core structures but different substituents, such as 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.
Pyrimidine Analogues: Compounds like pyrido[2,3-d]pyrimidin-5-one, which share structural similarities but differ in specific functional groups.
Uniqueness
1-(7-Oxo-6,7-dihydro-thiazolo[4,5-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid propylamide is unique due to its specific combination of thiazole and pyrimidine rings, along with the piperidine and carboxylic acid propylamide moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
属性
分子式 |
C14H19N5O2S |
|---|---|
分子量 |
321.40 g/mol |
IUPAC 名称 |
1-(7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide |
InChI |
InChI=1S/C14H19N5O2S/c1-2-5-15-12(20)9-4-3-6-19(7-9)14-18-11-10(22-14)13(21)17-8-16-11/h8-9H,2-7H2,1H3,(H,15,20)(H,16,17,21) |
InChI 键 |
IDZGYGIZYKUOSV-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097160.png)
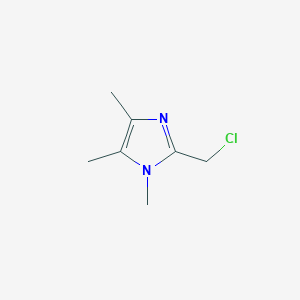
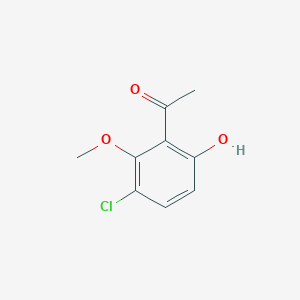
![N-(5-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14097175.png)
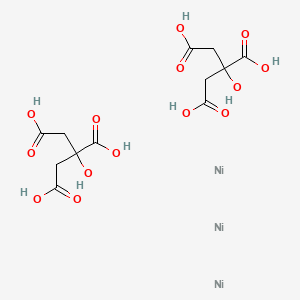

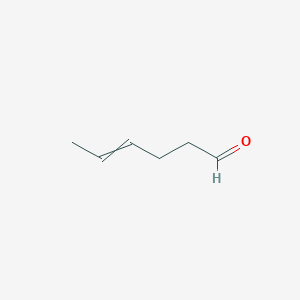
![1-[4-(5-Methyl-1,2,3,4-tetrazol-1-yl)phenyl]ethanone](/img/structure/B14097193.png)
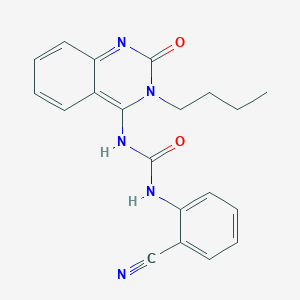
![1-(4-Fluorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097208.png)
![3-[(2-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14097215.png)
![8-[(3-bromopropyl)sulfanyl]-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14097219.png)
